molecular formula C22H23FN2O3 B11631387 4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11631387
M. Wt: 382.4 g/mol
InChI Key: ANFMLFUCDSSCJU-CZIZESTLSA-N
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Description

4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzoyl Group: This step often involves the use of benzoyl chloride in the presence of a base.

    Addition of the Dimethylamino Group: This can be done through a nucleophilic substitution reaction using dimethylamine.

    Incorporation of the Fluorophenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the fluorophenyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
  • 4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-methylphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the fluorophenyl group in 4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C22H23FN2O3

Molecular Weight

382.4 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C22H23FN2O3/c1-24(2)13-6-14-25-19(15-9-11-17(23)12-10-15)18(21(27)22(25)28)20(26)16-7-4-3-5-8-16/h3-5,7-12,19,26H,6,13-14H2,1-2H3/b20-18+

InChI Key

ANFMLFUCDSSCJU-CZIZESTLSA-N

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)F

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)F

Origin of Product

United States

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